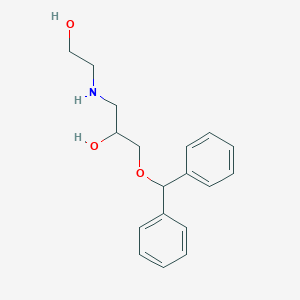
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzhydryl group, a hydroxyethylamino group, and a propanol backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the following steps:
Formation of Benzhydryloxy Intermediate: The initial step involves the reaction of benzhydrol with an appropriate halogenating agent (e.g., thionyl chloride) to form benzhydryl chloride.
Nucleophilic Substitution: The benzhydryl chloride is then reacted with 3-(2-hydroxy-ethylamino)-propan-2-ol in the presence of a base (e.g., sodium hydroxide) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions, where the chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Benzhydryl ketones or aldehydes.
Reduction: Benzhydryl alcohols or amines.
Substitution: Various substituted benzhydryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amino groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The benzhydryl group provides structural stability and enhances lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
1-Benzhydryloxy-3-(2-amino-ethylamino)-propan-2-ol: Similar structure but with an aminoethyl group instead of hydroxyethyl.
1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness: 1-Benzhydryloxy-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethylamino group provides additional hydrogen bonding capabilities, enhancing its interaction with biological targets compared to similar compounds.
This detailed overview highlights the versatility and significance of this compound in various scientific and industrial applications
Eigenschaften
Molekularformel |
C18H23NO3 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-benzhydryloxy-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C18H23NO3/c20-12-11-19-13-17(21)14-22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-21H,11-14H2 |
InChI-Schlüssel |
LUSDNFWGFGFZPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CNCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


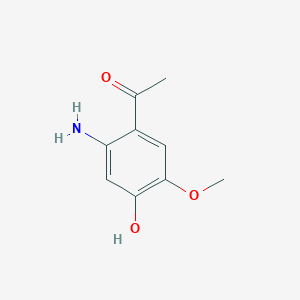
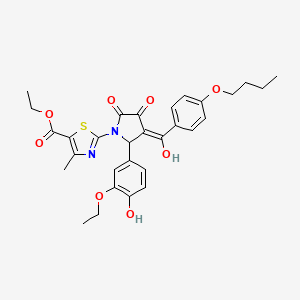
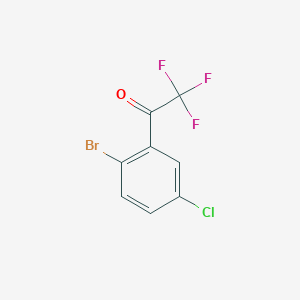
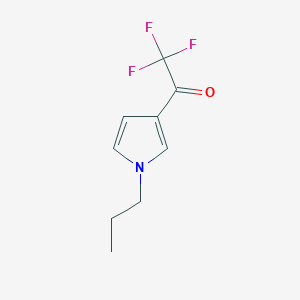


![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)

![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)

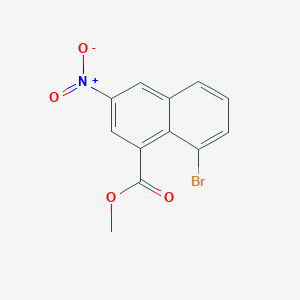
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
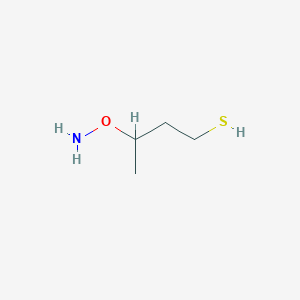
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
